3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine;dihydrochloride
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Overview
Description
This compound is a heterocyclic organic compound and can be used as a pharmaceutical intermediate . It is not intended for human or veterinary use but for research purposes only.
Molecular Structure Analysis
The molecular formula of this compound is C10H24Cl3N3 and its molecular weight is 292.68 . The InChI code is 1S/C10H21N3.3ClH/c1-12-4-6-13(7-5-12)10-3-2-9(11)8-10;;;/h9-10H,2-8,11H2,1H3;3*1H .It is stored at room temperature . The compound is stable under normal conditions .
Scientific Research Applications
1. Carcinogenic Heterocyclic Amines in Diet
Research has explored the presence of carcinogenic heterocyclic amines in the urine of individuals consuming a normal diet, highlighting the human exposure to these compounds through food. Such studies underscore the importance of understanding the metabolic and health implications of exposure to various amines, including potentially those structurally related to "3-(4-Methylpiperazin-1-yl)cyclopentan-1-amine; dihydrochloride" (Ushiyama et al., 1991).
2. MDMA and Serotonin Releasing Agents
Research comparing the reinforcing, subjective, and physiological effects of MDMA with other compounds, such as d-amphetamine and metachlorophenylpiperazine (mCPP), provides insights into the pharmacological and psychological impacts of various psychoactive substances. This research can inform the development and application of new therapeutic compounds or help understand the mechanisms of action of existing drugs (Tancer & Johanson, 2003).
3. Drug-Induced Parkinsonism
Studies on the effects of specific meperidine analogs, such as 4-propyloxy-4-phenyl-N-methylpiperidine, on inducing parkinsonism highlight the neurological risks associated with certain chemical compounds. These findings are crucial for drug safety evaluations and understanding the neurological impact of various substances (Davis et al., 1979).
4. Interactions with Drug Testing
Research on how trazodone, meta-chlorophenylpiperazine (an hallucinogenic drug and trazodone metabolite), and the hallucinogen trifluoromethylphenylpiperazine cross-react with drug testing assays emphasizes the complexity of interpreting drug tests and the need for accurate identification of substances in clinical and forensic settings (Logan et al., 2010).
5. Antifibrinolytic Properties of Amino Methyl Cyclohexane Carboxylic Acid
The exploration of the antifibrinolytic properties of amino methyl cyclohexane carboxylic acid and its isomers, such as AMCA, in clinical settings provides an example of how specific chemical compounds are investigated for therapeutic applications, particularly in controlling bleeding and fibrinolysis (Andersson et al., 2009).
Safety and Hazards
The compound is classified as potentially harmful if swallowed, causing skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)cyclopentan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3.2ClH/c1-12-4-6-13(7-5-12)10-3-2-9(11)8-10;;/h9-10H,2-8,11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZSHJHBKDNXDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2CCC(C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.